

Spectroscopic Data of Benzyl 4-acetyl-2-methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 4-acetyl-2-methylbenzoate*

Cat. No.: *B8134630*

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Disclaimer: Direct spectroscopic data for **Benzyl 4-acetyl-2-methylbenzoate** is not readily available in the public domain. This guide provides a detailed analysis of the expected spectroscopic characteristics based on the data of two closely related compounds: Methyl 4-acetyl-2-methylbenzoate and Benzyl benzoate.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Benzyl 4-acetyl-2-methylbenzoate**.

Predicted Spectroscopic Data for Benzyl 4-acetyl-2-methylbenzoate

The structure of **Benzyl 4-acetyl-2-methylbenzoate** combines the acyl portion of Methyl 4-acetyl-2-methylbenzoate and the benzyl ester group of Benzyl benzoate. Therefore, its spectroscopic data can be predicted by analyzing the features of these two precursor molecules.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals from both the substituted benzene ring of the benzoate and the benzyl group.

- Aromatic Protons (Benzoate Ring): Three protons on the 4-acetyl-2-methylbenzoyl moiety will likely appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm).

- Aromatic Protons (Benzyl Group): Five protons of the benzyl group's phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm.^[1]
- Methylene Protons ($-\text{CH}_2-$): A singlet corresponding to the two benzylic protons is expected around δ 5.3 ppm.^[1]
- Methyl Protons ($-\text{CH}_3$): A singlet for the methyl group on the benzoate ring should appear around δ 2.6 ppm.
- Acetyl Protons ($-\text{COCH}_3$): A singlet for the acetyl group's methyl protons is anticipated around δ 2.6 ppm.

Predicted ^{13}C NMR Spectrum:

The ^{13}C NMR spectrum will display signals for all the carbon atoms in the molecule.

- Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 166 ppm.^[1]
- Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected in the downfield region, likely above δ 197 ppm.
- Aromatic Carbons: A series of signals for the aromatic carbons of both the benzoate and benzyl rings will be present in the δ 128-140 ppm range.^[1]
- Methylene Carbon ($-\text{CH}_2-$): The benzylic carbon is expected around δ 67 ppm.^[1]
- Methyl Carbon ($-\text{CH}_3$): The methyl group on the benzoate ring should have a signal around δ 21 ppm.
- Acetyl Carbon ($-\text{COCH}_3$): The methyl carbon of the acetyl group is predicted to be around δ 26 ppm.

Predicted IR Spectrum:

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

- C=O Stretching (Ester): A strong absorption band is expected in the range of 1720-1740 cm^{-1} .

- C=O Stretching (Ketone): Another strong absorption band for the ketone carbonyl group is predicted around 1680-1700 cm^{-1} .
- C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely appear in the 1100-1300 cm^{-1} region.
- Aromatic C-H Stretching: Absorption bands for the aromatic C-H bonds are expected just above 3000 cm^{-1} .
- Aliphatic C-H Stretching: Bands for the methyl and methylene C-H bonds will be observed just below 3000 cm^{-1} .
- Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1450-1600 cm^{-1} region.

Predicted Mass Spectrum:

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion Peak (M^+): The molecular weight of **Benzyl 4-acetyl-2-methylbenzoate** ($\text{C}_{17}\text{H}_{16}\text{O}_3$) is 268.31 g/mol . The molecular ion peak is expected at $m/z = 268$.
- Major Fragment Ions: Common fragmentation pathways would include the loss of the benzyl group (C_7H_7 , $m/z = 91$) to give a fragment at $m/z = 177$, and the loss of the benzyloxy group ($\text{C}_7\text{H}_7\text{O}$, $m/z = 107$) to give a fragment at $m/z = 161$. Another likely fragmentation is the loss of the acetyl group (CH_3CO , $m/z = 43$) to give a fragment at $m/z = 225$. The base peak is likely to be the tropylium ion at $m/z = 91$.

Spectroscopic Data of Related Compounds

To support the predictions, the experimental data for Methyl 4-acetyl-2-methylbenzoate and Benzyl benzoate are presented below.

Methyl 4-acetyl-2-methylbenzoate

¹ H NMR (ppm)	¹³ C NMR (ppm)	IR (cm ⁻¹)	MS (m/z)
Aromatic H: multiplet	C=O (Ester): ~167	C=O (Ester): ~1720	M ⁺ : 192
-OCH ₃ : singlet	C=O (Ketone): ~197	C=O (Ketone): ~1685	Fragments: 177, 161, 133, 105
-CH ₃ : singlet	Aromatic C: ~125-140	C-O: ~1280	
-COCH ₃ : singlet	-OCH ₃ : ~52	Aromatic C=C: ~1600	
-CH ₃ : ~21			
-COCH ₃ : ~26			

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Benzyl Benzoate

¹ H NMR (ppm)	¹³ C NMR (ppm)	IR (cm ⁻¹)	MS (m/z)
8.11-8.08 (m, 2H)	166.43 (C=O)	~1720 (C=O)	M ⁺ : 212
7.59-7.55 (m, 1H)	136.07 (Ar-C)	~3060 (Ar C-H)	Fragments: 105, 91, 77
7.48-7.34 (m, 7H)	133.02 (Ar-CH)	~1270, 1110 (C-O)	
5.38 (s, 2H)	129.70 (Ar-CH)		
128.60 (Ar-CH)			
128.37 (Ar-CH)			
128.24 (Ar-CH)			
128.16 (Ar-CH)			
66.69 (-CH ₂ -)			

Data obtained from various sources and may vary slightly based on experimental conditions.[\[1\]](#)
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

Sample Preparation:

- Weigh approximately 5-20 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[\[12\]](#)
- Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.[\[12\]](#)[\[13\]](#)
- Transfer the solution to a clean NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[\[12\]](#)
- Cap the NMR tube securely.[\[12\]](#)

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[12\]](#)
- The magnetic field is shimmed to improve its homogeneity and achieve high resolution.[\[12\]](#)
- The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).[\[12\]](#)
- The appropriate pulse sequence and acquisition parameters are set, and the data is collected.[\[12\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.

Sample Preparation (for liquids):

- Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).
[\[14\]](#)
- Gently press the plates together to form a thin film.

Sample Preparation (for solids - KBr pellet):

- Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
- Compress the mixture in a die to form a thin, transparent pellet.

Data Acquisition:

- Place the prepared sample in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample holder or the pure solvent.
- Obtain the spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).[\[15\]](#)
- The final spectrum is typically plotted as transmittance versus wavenumber.[\[16\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio.

Sample Introduction:

- The sample is introduced into the mass spectrometer. Volatile samples can be introduced via a gas chromatograph (GC-MS) or a heated probe. Less volatile samples can be analyzed using techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS).[\[17\]](#)[\[18\]](#)

Ionization:

- The sample molecules are ionized. A common method for volatile organic compounds is Electron Ionization (EI), where high-energy electrons bombard the sample, causing

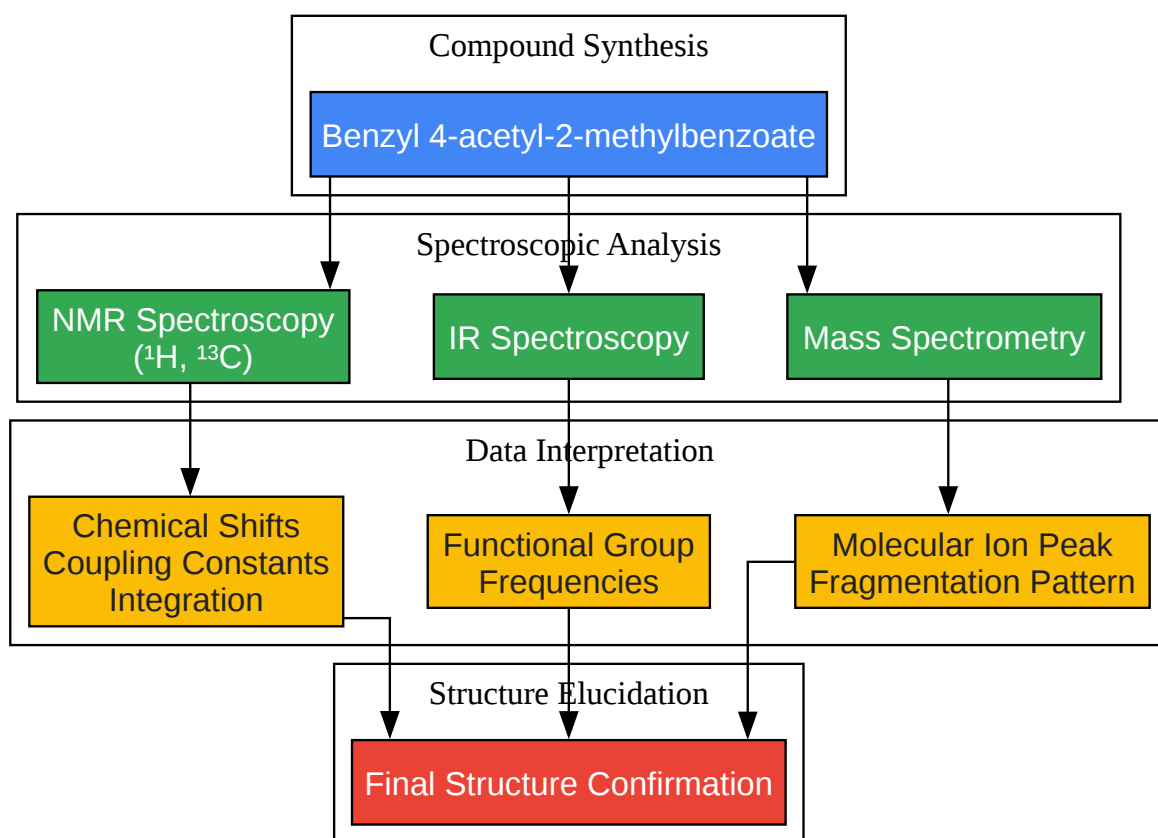
ionization and fragmentation.[17][19]

Mass Analysis and Detection:

- The resulting ions are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.[20]
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[20]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for characterizing an organic compound like **Benzyl 4-acetyl-2-methylbenzoate** using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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